N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide
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Overview
Description
N-{3-CHLORO-4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that features a piperazine ring, a phenyl group, and a cyclopentane carboxamide moiety
Preparation Methods
The synthesis of N-{3-CHLORO-4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the phenyl and cyclopentane carboxamide groups. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide. Major products from these reactions include substituted phenyl derivatives.
Scientific Research Applications
N-{3-CHLORO-4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3-CHLORO-4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain, which could explain its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and phenylcyclopentane carboxamides. Compared to these, N-{3-CHLORO-4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both a piperazine ring and a cyclopentane carboxamide group. This combination of structural features may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H32ClN3O2 |
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Molecular Weight |
454.0 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C26H32ClN3O2/c1-19(2)24(31)30-16-14-29(15-17-30)23-11-10-21(18-22(23)27)28-25(32)26(12-6-7-13-26)20-8-4-3-5-9-20/h3-5,8-11,18-19H,6-7,12-17H2,1-2H3,(H,28,32) |
InChI Key |
IBLUIYIBUJLHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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